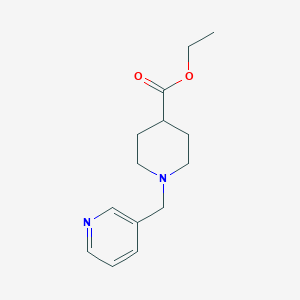
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a polyunsaturated fatty acid ethyl ester. It is derived from docosahexaenoic acid (DHA) and is known for its potential health benefits, particularly in cardiovascular health. This compound is found in various plant sources such as soybean oil and evening primrose oil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate can be synthesized through the formal condensation of the carboxy group of docosahexaenoic acid with the hydroxy group of ethanol . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the extraction of docosahexaenoic acid from natural sources, followed by its esterification with ethanol. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to form saturated fatty acid esters.
Substitution: Various functional groups can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Saturated fatty acid ethyl esters.
Substitution: Halogenated and other substituted derivatives.
Applications De Recherche Scientifique
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential benefits in cardiovascular health, anti-inflammatory properties, and neuroprotective effects.
Industry: Used in the formulation of dietary supplements and functional foods.
Mécanisme D'action
The mechanism of action of ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also modulates the activity of various enzymes and receptors involved in inflammatory and metabolic pathways. The compound’s effects on cardiovascular health are believed to be due to its ability to reduce the levels of low-density lipoprotein (LDL) cholesterol and inhibit the oxidation of LDL cholesterol .
Comparaison Avec Des Composés Similaires
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is similar to other polyunsaturated fatty acid ethyl esters, such as:
Ethyl (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate: Another polyunsaturated fatty acid ethyl ester with an additional double bond, known for its anti-inflammatory and cardiovascular benefits.
Ethyl (7Z,10Z,13Z,16Z)-docosatetraenoate: A related compound with similar properties and applications.
The uniqueness of this compound lies in its specific configuration and the number of double bonds, which confer distinct biological activities and health benefits.
Propriétés
IUPAC Name |
ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIGMBMMKHKCQW-GKFVBPDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one](/img/structure/B153852.png)







![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)




![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
